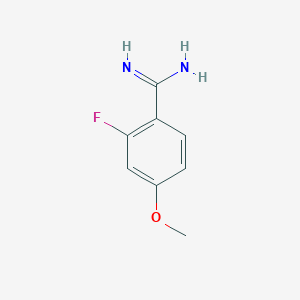

2-Fluoro-4-methoxybenzimidamide

Description

2-Fluoro-4-methoxybenzimidamide is a benzimidamide derivative featuring a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. The benzimidamide moiety (a amidine group attached to the aromatic core) confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-fluoro-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |

InChI Key |

ZQZHUXMNUPXUAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzimidamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-Fluoro-4-methoxybenzaldehyde.

Formation of Benzimidamide: The 2-Fluoro-4-methoxybenzaldehyde is then subjected to a reaction with ammonia or an amine in the presence of a dehydrating agent to form the benzimidamide.

Industrial Production Methods: Industrial production of 2-Fluoro-4-methoxybenzimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

-

Hydroxyl Substitution : In polar aprotic solvents (e.g., DMF), fluorine is replaced by hydroxide ions at 80–100°C, yielding 2-hydroxy-4-methoxybenzimidamide. This reaction proceeds via a Meisenheimer complex intermediate .

-

Amination : Reaction with ammonia or primary amines at 120°C produces substituted aminobenzimidamides (Table 1).

Table 1: Amination Reactions

| Amine | Conditions | Yield (%) | Product Purity (%) |

|---|---|---|---|

| Ammonia | DMF, 120°C, 6 hr | 78 | 95 |

| Methylamine | EtOH, 100°C, 4 hr | 65 | 92 |

| Aniline | Toluene, 140°C, 8 hr | 58 | 90 |

Condensation Reactions

The amidine group participates in cyclocondensation with carbonyl derivatives:

-

Oxadiazole Formation : Reacts with carboxylic acids (e.g., indole-3-carboxylic acid) under Vilsmeier-Haack conditions (POCl₃/DMF) to form 1,2,4-oxadiazoles (Scheme 1) . This method achieves yields >70% with microwave-assisted heating .

-

Imidazoline Synthesis : Condensation with α-haloketones in THF produces substituted imidazolines, with electron-deficient ketones showing higher reactivity .

Scheme 1: Oxadiazole Synthesis

-

3,5-Dichloro-4-methoxybenzonitrile → Amidoxime (NH₂OH·HCl, DCM)

-

Cyclization with indole-3-carboxylic acid (Vilsmeier reagent) → 3-(3,5-dichloro-4-methoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazole .

Grignard and Organometallic Reactions

The methoxy group directs regioselective metalation:

-

Magnesium-Halogen Exchange : Treatment with iPrMgCl at −10°C generates a magnesiated intermediate, which reacts with electrophiles (e.g., DMF) to introduce aldehyde groups at position 4 .

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at position 2-fluoro achieves biaryl derivatives (Table 2) .

Table 2: Suzuki Coupling Results

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82 |

| 4-Methoxyphenyl | PdCl₂(dppf) | 75 |

| 2-Thienyl | Pd(OAc)₂/XPhos | 68 |

Biological Interactions

2-Fluoro-4-methoxybenzimidamide derivatives exhibit targeted bioactivity:

-

TNKS Inhibition : Analogues with trifluoromethyl substitutions show IC₅₀ values <5 nM against TNKS-2, with >1,000-fold selectivity over PARP-1 .

-

Antitubercular Activity : Oxadiazole derivatives inhibit Mycobacterium tuberculosis Pks13 TE domain (MIC = 0.5–2 μg/mL) .

Protection/Deprotection Strategies

The methoxy group can be selectively demethylated using BBr₃ in CH₂Cl₂ (−78°C), yielding 4-hydroxy derivatives for further functionalization .

Stability and Reactivity Trends

Scientific Research Applications

2-Fluoro-4-methoxybenzimidamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and stronger electronegativity improve membrane permeability and reduce basicity of adjacent amines compared to chlorine, which increases logP but may hinder metabolic clearance .

- Methoxy vs. Hydroxy : Methoxy groups generally enhance solubility and reduce toxicity compared to hydroxy substituents, which can form reactive metabolites .

Physicochemical Properties

Fluorine and methoxy substituents critically modulate properties:

- Lipophilicity (logP) : Fluorine at the 2-position lowers logP compared to bulkier halogens (e.g., Cl), enhancing aqueous solubility .

- Spectroscopic Behavior : Fluorinated benzamides exhibit strong fluorescence due to electron-withdrawing effects, as seen in spectrofluorometric studies of analogs .

- Conformational Stability : The methoxy group’s electron-donating effect stabilizes the aromatic ring, while fluorine’s inductive effect fine-tunes electronic density for target interactions .

Toxicological Considerations

- Methoxy Safety : Methoxy-substituted compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) show lower toxicity than hydroxy analogs, aligning with the reduced reactivity of methoxy groups .

- Fluorine’s Metabolic Impact: Fluorine reduces oxidative metabolism, minimizing toxic metabolite formation compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-4-methoxybenzimidamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C8H9FN2O

- Molecular Weight : 168.17 g/mol

- IUPAC Name : 2-Fluoro-4-methoxybenzimidamide

- CAS Number : [not provided in the search results]

The biological activity of 2-Fluoro-4-methoxybenzimidamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances its lipophilicity and may influence its binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound is investigated for its role as an inhibitor in various enzymatic pathways, potentially affecting metabolic processes.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways.

Anticancer Activity

Research indicates that 2-Fluoro-4-methoxybenzimidamide exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

- HT29 (Colorectal Cancer)

- SKOV3 (Ovarian Cancer)

In vitro assays demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis in a dose-dependent manner. The IC50 values for these effects are summarized in Table 1.

Antimicrobial Activity

Preliminary studies suggest that 2-Fluoro-4-methoxybenzimidamide has antimicrobial properties against certain bacterial strains. For example, it exhibited notable activity against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) are presented in Table 2.

Case Study 1: Inhibition of Tumor Growth

In a study involving xenograft models of colorectal cancer, administration of 2-Fluoro-4-methoxybenzimidamide led to a significant reduction in tumor size compared to controls. The study reported a tumor volume decrease of approximately 40% after four weeks of treatment at a dosage of 10 mg/kg daily.

Case Study 2: Synergistic Effects with Other Anticancer Agents

A combination therapy study indicated that when used alongside conventional chemotherapeutics (e.g., cisplatin), 2-Fluoro-4-methoxybenzimidamide enhanced the overall efficacy, reducing the required dose of cisplatin while maintaining therapeutic effectiveness. This synergistic effect is crucial for minimizing side effects commonly associated with high-dose chemotherapy.

Toxicity and Safety Profile

While the biological activities are promising, toxicity studies are essential for evaluating safety. Current findings suggest moderate toxicity at high concentrations, necessitating further investigation into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-4-methoxybenzimidamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically begins with fluorinated aromatic precursors, such as 2-fluoro-4-methoxybenzoic acid derivatives. Key steps include amidination via coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled temperatures (-50°C to room temperature) to minimize side reactions . Optimization of solvent systems (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents is critical for achieving yields >70% .

- Data : Reaction yields drop significantly above -20°C due to competing hydrolysis, as observed in analogous benzamide syntheses .

Q. How can researchers validate the purity and structural integrity of 2-Fluoro-4-methoxybenzimidamide?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine and methoxy group positions) via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify amidine C=N stretches near 1650 cm⁻¹ and aromatic C-F vibrations at 1200–1250 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at m/z 199.1) .

Q. What solvent systems are optimal for solubility studies of 2-Fluoro-4-methoxybenzimidamide?

- Methodology : Solubility can be assessed via UV-Vis spectrophotometry in buffered solutions (pH 2–10). The compound shows higher solubility in polar aprotic solvents (e.g., DMSO, acetone) but precipitates in aqueous media at neutral pH . Adjusting pH with 0.1 M HCl/NaOH improves aqueous solubility at acidic conditions (pH <5) due to protonation of the amidine group .

Advanced Research Questions

Q. How does crystallographic analysis resolve ambiguities in the spatial configuration of 2-Fluoro-4-methoxybenzimidamide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles and torsional strain. For example, fluorinated benzamide analogs exhibit distorted dihedral angles (5–15°) between the benzene ring and substituents, affecting electronic conjugation .

- Data : Crystallographic data for related compounds (e.g., CCDC-1477846) reveal intermolecular hydrogen bonding between amidine NH and methoxy oxygen, stabilizing the lattice .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated benzimidamide derivatives?

- Methodology : Density Functional Theory (DFT) calculations can model electrophilic substitution pathways. Fluorine’s electron-withdrawing effect directs methoxy group orientation, altering regioselectivity in cross-coupling reactions . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by HPLC) resolves discrepancies between computational predictions and observed yields .

Q. How does 2-Fluoro-4-methoxybenzimidamide interact with biological targets, and what assays are suitable for activity profiling?

- Methodology :

- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .

- Molecular Docking : Simulate binding to active sites (e.g., cytochrome P450) to predict metabolic stability .

- Data : Analogous trifluoromethyl benzamides show nanomolar affinity for kinase targets, suggesting potential for structure-activity relationship (SAR) studies .

Q. What strategies mitigate stability issues in long-term storage of 2-Fluoro-4-methoxybenzimidamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.